molecular formula C24H24N6O B14929507 N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14929507
M. Wt: 412.5 g/mol
InChI Key: XRSZMFUUPSKSPR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure containing both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This reaction forms the pyrazolo[3,4-b]pyridine core, which can then be further functionalized. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to bind to Pantothenate Synthetase from Mycobacterium tuberculosis, inhibiting its activity . This interaction disrupts the biosynthesis of essential metabolites in the bacteria, leading to its antibacterial effects. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets .

Comparison with Similar Compounds

N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitutions on the pyrazolo[3,4-b]pyridine core. Similar compounds include:

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N6O/c1-29-23-21(22(28-29)17-9-10-17)19(11-20(27-23)16-7-8-16)24(31)26-18-12-25-30(14-18)13-15-5-3-2-4-6-15/h2-6,11-12,14,16-17H,7-10,13H2,1H3,(H,26,31)

InChI Key

XRSZMFUUPSKSPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5)C(=N1)C6CC6

Origin of Product

United States

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